molecular formula C16H26N2O4S2 B12704864 Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester CAS No. 115816-67-6

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester

Katalognummer: B12704864
CAS-Nummer: 115816-67-6
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: UOIDEMOWEJIQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .

Eigenschaften

CAS-Nummer

115816-67-6

Molekularformel

C16H26N2O4S2

Molekulargewicht

374.5 g/mol

IUPAC-Name

dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate

InChI

InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3

InChI-Schlüssel

UOIDEMOWEJIQJA-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.